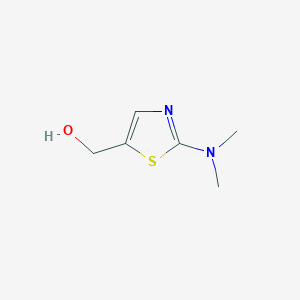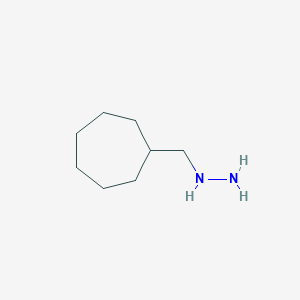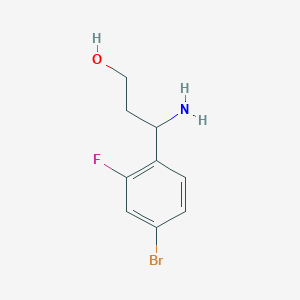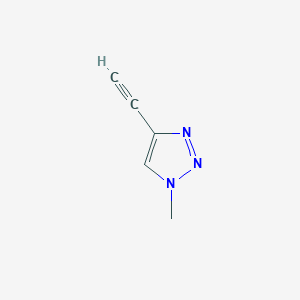
4-ethynyl-1-methyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-1-methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,3-triazoles, which are known for their stability and diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of an ethynyl group at the 4-position and a methyl group at the 1-position of the triazole ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and high-yield production of the compound under controlled conditions. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow reactors has been reported to be effective for the synthesis of various substituted 1,2,3-triazoles .
化学反応の分析
Types of Reactions
4-Ethynyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole into different reduced forms.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various functionalized triazoles.
科学的研究の応用
4-Ethynyl-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-ethynyl-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.
4-Methyl-1H-1,2,3-triazole: Similar to 4-ethynyl-1-methyl-1H-1,2,3-triazole but lacks the ethynyl group.
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an ethynyl and a methyl group, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C5H5N3 |
|---|---|
分子量 |
107.11 g/mol |
IUPAC名 |
4-ethynyl-1-methyltriazole |
InChI |
InChI=1S/C5H5N3/c1-3-5-4-8(2)7-6-5/h1,4H,2H3 |
InChIキー |
RMIXADCVSQAAMC-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




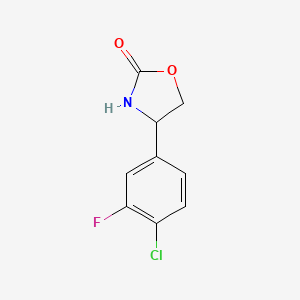
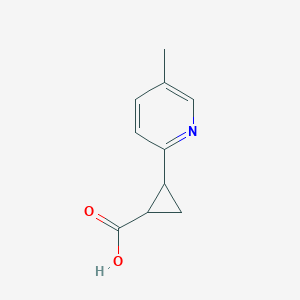
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
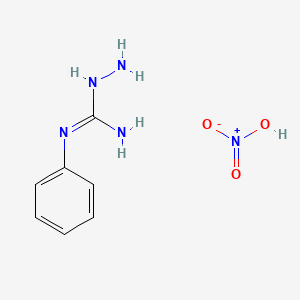
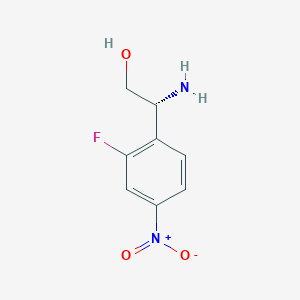

![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)

